methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate
Description
Methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a methyl group at position 1, an octylsulfanyl (C₈H₁₇S) moiety at position 2, and a methyl ester at position 5 of the imidazole ring. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.35 g/mol . Safety data indicate precautions for handling, including the use of sealed goggles and proper medical consultation if exposed .
Properties
IUPAC Name |
methyl 3-methyl-2-octylsulfanylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-5-6-7-8-9-10-19-14-15-11-12(16(14)2)13(17)18-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZZMTDIHFNZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC=C(N1C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Substitution Strategy
A patent-derived method outlines the conversion of hydroxylated imidazoles to chlorinated intermediates, followed by thiol displacement. Starting from 1-methyl-1H-imidazole-5-carboxylate-2-ol, treatment with phosphorus oxychloride (POCl₃) at reflux yields the 2-chloro derivative. Subsequent reaction with octanethiol in tetrahydrofuran (THF) using triethylamine as a base affords the target compound in moderate yields (50–65%).
Reaction Scheme :
- Chlorination :
$$ \text{1-Methyl-1H-imidazole-5-carboxylate-2-ol} + \text{POCl₃} \rightarrow \text{1-Methyl-2-chloro-1H-imidazole-5-carboxylate} $$ - Thiolation :
$$ \text{1-Methyl-2-chloro-1H-imidazole-5-carboxylate} + \text{Octanethiol} \xrightarrow{\text{Et₃N}} \text{Target Compound} $$
This route is advantageous for scalability but necessitates stringent moisture control during chlorination.
Direct Alkylation of Thiol Precursors
Alternative protocols employ alkylation of 2-mercaptoimidazole derivatives. Methyl 1-methyl-1H-imidazole-5-carboxylate-2-thiol is reacted with 1-bromooctane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under refluxing ethanol, achieving 70–80% yields.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the primary alkyl bromide. Steric hindrance from the octyl chain necessitates prolonged reaction times (12–24 hours).
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Synthetic batches of methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate are validated via:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving sulfur-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to oxidative stress or inflammation.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the octylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted imidazole-5-carboxylates are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and material science. Below is a detailed comparison of methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Imidazole-5-carboxylate Derivatives
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: The octylsulfanyl group in the target compound significantly increases lipophilicity (logP ~3.5–4.0 estimated) compared to shorter-chain analogs like methyl 1H-imidazole-5-carboxylate (logP ~0.5) . This property may enhance membrane permeability but reduce aqueous solubility.
Ester Group Variations :
- Methyl esters (e.g., target compound, Metomidate) are more prone to hydrolysis than ethyl esters (e.g., Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate), affecting metabolic stability .
Biological Activity: Metomidate’s 1-(1-phenylethyl) group enables selective binding to adrenal cytochrome P450 enzymes, making it a diagnostic tool for adrenal tumors . Nitroimidazole derivatives (e.g., Ethyl 5-(1-methyl-2-nitro-1H-imidazole...)) exhibit antiparasitic activity due to nitro group reduction under hypoxic conditions .
Safety and Handling :
Biological Activity
Methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate (CAS No. 339278-21-6) is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H24N2O2S
- Molecular Weight : 284.42 g/mol
- CAS Number : 339278-21-6
- Solubility : Highly soluble in various solvents, indicating good bioavailability potential .
Pharmacological Activities
Imidazole derivatives are known for a wide range of biological activities, including:
-
Antimicrobial Activity :
- Compounds in the imidazole family often exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans .
- In a comparative study, various imidazole derivatives were tested against multiple bacterial strains, revealing that certain modifications enhance their antimicrobial efficacy .
-
Antitumor Activity :
- Research indicates that imidazole derivatives can act as potential anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Specific studies have demonstrated that certain substitutions on the imidazole ring can significantly increase cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects :
- Antidiabetic Potential :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole compounds act by inhibiting specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX) for anti-inflammatory effects or kinases involved in cancer cell signaling pathways .
- Receptor Modulation : Some derivatives interact with various receptors (e.g., GABA receptors), influencing neurotransmitter release and providing neuroprotective effects .
Table 1: Summary of Biological Activities
Selected Studies
- Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens using diffusion methods. The results indicated a strong correlation between structural modifications and antimicrobial efficacy .
- Antitumor Activity Assessment : A study focused on the cytotoxic effects of substituted imidazoles on human cancer cell lines demonstrated significant growth inhibition, suggesting a promising avenue for anticancer drug development .
- Anti-inflammatory Mechanisms : Research has shown that certain imidazole derivatives reduce inflammation markers in vitro and in vivo, supporting their potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including imidazole ring formation, introduction of the octylsulfanyl group, and esterification. Key steps:
- Step 1 : Condensation of precursors (e.g., thiourea derivatives) under reflux with polar aprotic solvents like DMF or DMSO at 80–100°C .
- Step 2 : Alkylation using 1-bromooctane in the presence of a base (e.g., K₂CO₃) to introduce the octylsulfanyl moiety .
- Step 3 : Esterification with methyl chloroformate under anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups), δ 3.7–4.2 ppm (ester methyl), and δ 1.2–1.6 ppm (octyl chain) confirm substituent positions .
- ¹³C NMR : Carboxylate carbonyl at ~165–170 ppm and imidazole carbons at 120–140 ppm .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on binding affinity (ΔG) and hydrogen-bonding patterns .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore feasible synthetic pathways and intermediates .
- Validation : Cross-check computational predictions with experimental kinetic assays (e.g., IC₅₀ measurements) .
Q. How should researchers resolve discrepancies in thermal stability data from DSC and TGA analyses?
- Case Study : A DSC curve shows a sharp endothermic peak at 150°C (melting), while TGA indicates gradual mass loss starting at 120°C.
- Resolution :
- Controlled Atmosphere Testing : Repeat TGA under nitrogen to distinguish decomposition from oxidation .
- Complementary Techniques : Pair with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., CO₂ from ester groups) .
- Sample Purity : Re-crystallize the compound to remove impurities affecting thermal behavior .
Q. What experimental strategies address contradictions in reported biological activity data?
- Hypothesis Testing :
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects .
- Cell Line Variability : Use multiple cell lines (e.g., HEK293 vs. HepG2) to assess target specificity .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
